(E)-2-(4-chlorophenyl)sulfonyl-3-(4-methylphenyl)prop-2-enenitrile
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Overview
Description
(E)-2-(4-chlorophenyl)sulfonyl-3-(4-methylphenyl)prop-2-enenitrile is an organic compound characterized by the presence of a sulfonyl group, a nitrile group, and two aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-chlorophenyl)sulfonyl-3-(4-methylphenyl)prop-2-enenitrile typically involves the reaction of 4-chlorobenzene sulfonyl chloride with 4-methylbenzaldehyde in the presence of a base such as triethylamine. The reaction proceeds through a condensation mechanism, forming the desired product with high yield. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-chlorophenyl)sulfonyl-3-(4-methylphenyl)prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like bromine or nitric acid can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(4-chlorophenyl)sulfonyl-3-(4-methylphenyl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules
Biology
The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are exploring its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicinal chemistry, the compound is investigated for its potential as a drug candidate. Its ability to interact with specific enzymes and receptors makes it a promising lead compound for the development of new medications.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (E)-2-(4-chlorophenyl)sulfonyl-3-(4-methylphenyl)prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its interaction with certain enzymes can result in the inhibition of cell proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(4-bromophenyl)sulfonyl-3-(4-methylphenyl)prop-2-enenitrile
- (E)-2-(4-fluorophenyl)sulfonyl-3-(4-methylphenyl)prop-2-enenitrile
- (E)-2-(4-methoxyphenyl)sulfonyl-3-(4-methylphenyl)prop-2-enenitrile
Uniqueness
(E)-2-(4-chlorophenyl)sulfonyl-3-(4-methylphenyl)prop-2-enenitrile is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. This group enhances the compound’s reactivity and potential for various applications compared to its analogs with different substituents.
Properties
IUPAC Name |
(E)-2-(4-chlorophenyl)sulfonyl-3-(4-methylphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2S/c1-12-2-4-13(5-3-12)10-16(11-18)21(19,20)15-8-6-14(17)7-9-15/h2-10H,1H3/b16-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMPTUNQPITJHU-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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